Dehydrosenecionine
Beschreibung
Dehydrosenecionine is a dehydro-pyrrolizidine alkaloid (PA) derived from its parent compound, senecionine, through metabolic activation. It belongs to a class of hepatotoxic and genotoxic compounds characterized by a pyrrolizidine skeleton with unsaturated necine bases. This compound is a reactive pyrrolic metabolite formed via cytochrome P450-mediated dehydrogenation of senecionine in hepatic tissues . This metabolite is central to PA-induced toxicity, as it covalently binds to cellular macromolecules, including DNA and proteins, leading to cross-linking, oxidative stress, and apoptosis .
Key structural features include a macrocyclic diester configuration, which enhances its reactivity and toxicity compared to non-macrocyclic PAs . Computational studies (MNDO calculations) reveal localized negative charges at the 7- and 9-ester groups (-0.328 and -0.341, respectively), facilitating nucleophilic interactions with biological targets .
Eigenschaften
CAS-Nummer |
28379-63-7 |
|---|---|
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1 |
InChI-Schlüssel |
UFHUKMOBKQSATC-LVXQNXKVSA-N |
Isomerische SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form less toxic derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .
Wissenschaftliche Forschungsanwendungen
Dehydrosenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and DNA damage.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Limited use due to its toxicity, but it serves as a reference compound in the development of safety guidelines for handling pyrrolizidine alkaloids
Wirkmechanismus
Dehydrosenecionine exerts its effects primarily through the formation of DNA-protein cross-links. This process involves the activation of the compound to a reactive metabolite, which then interacts with cellular DNA and proteins, leading to cellular damage and toxicity . The molecular targets include liver cells, where it induces hepatotoxicity, and various enzymes involved in DNA repair .
Vergleich Mit ähnlichen Verbindungen
Mechanistic Insights:
Macrocyclic vs. Non-Macrocyclic PAs: Macrocyclic diesters (e.g., this compound, dehydromonocrotaline) exhibit higher cross-linking potency due to enhanced electrophilicity and stable adduct formation . Non-macrocyclic analogs (e.g., dehydroretrorsine) show reduced activity due to steric hindrance and lower charge localization .
Phototoxicity: All dehydro-PAs induce UVA-dependent lipid peroxidation, but this compound and dehydromonocrotaline produce ROS at rates 2–3× higher than non-macrocyclic analogs .
Protein Targeting : this compound uniquely modifies TSP1 at serine-24 (S24) and glutamate-23 (E23), impairing endothelial cell function and promoting hepatic sinusoidal obstruction syndrome (HSOS) .
Comparative Genotoxicity
In vitro studies using Mardin-Darby bovine kidney (MDBK) cells demonstrate that this compound induces protease-sensitive DNA-protein cross-links at 50–300 µM, comparable to dehydromonocrotaline and dehydroriddelliine . In contrast, dehydroretronecine (a simple necine pyrrole) shows minimal cross-linking activity, highlighting the necessity of esterified side chains for genotoxicity .
Research Findings and Implications
- Toxicity Hierarchy: this compound > dehydromonocrotaline > dehydroriddelliine > dehydroretrorsine > dehydroheliotrine (based on ROS and cross-linking data) .
- Regulatory Considerations: Macrocyclic dehydro-PAs warrant stricter regulatory control due to their high cross-linking potency and association with carcinogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
